2-Bromodibenzothiophene 5,5-dioxide

描述

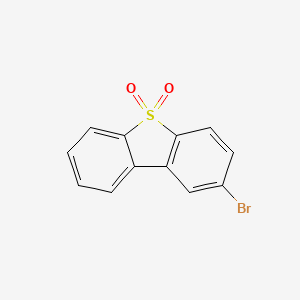

2-Bromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene dioxide, characterized by the presence of a bromine atom at the second position of the dibenzothiophene ring system. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene 5,5-dioxide typically involves the bromination of dibenzothiophene dioxide. One common method includes the reaction of dibenzothiophene dioxide with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

- Substituted dibenzothiophene dioxides with various functional groups.

- Oxidized derivatives with enhanced electronic properties.

- Coupled products forming extended conjugated systems .

科学研究应用

Organic Electronics

2-Bromodibenzothiophene 5,5-dioxide is utilized as a host material in organic light-emitting diodes (OLEDs). Its incorporation into bipolar host materials has shown promise in enhancing the efficiency of OLEDs by improving charge transport and emission characteristics. For instance, studies have demonstrated that dibenzothiophene derivatives can effectively serve as hosts for phosphorescent emitters, leading to devices with higher quantum efficiency and stability .

Fluorescent Dyes

The compound has been explored for its potential use as a fluorescent dye in biological applications. Research indicates that derivatives of dibenzothiophene 5,5-dioxide can be employed as plasma membrane dyes due to their fluorescent properties. These dyes are valuable for cellular imaging and tracking biological processes in real-time .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a versatile building block for the synthesis of more complex organic molecules. It has been utilized in various reactions, including Grignard reactions and oxidation processes to produce sulfone derivatives. The ability to modify its structure through substitution reactions makes it a valuable intermediate for creating diverse chemical entities .

Case Study 1: OLED Development

In a study focused on OLED technology, researchers synthesized a series of dibenzothiophene-based compounds incorporating the 2-bromodibenzothiophene structure. The resulting devices exhibited enhanced performance metrics such as increased brightness and efficiency compared to traditional materials. This application underscores the compound's relevance in advancing organic electronic materials .

Case Study 2: Biological Imaging

A research team investigated the use of dibenzothiophene derivatives as fluorescent dyes for cellular imaging. The study highlighted the compound's ability to selectively stain cell membranes without significant cytotoxicity, thereby enabling live-cell imaging techniques. This application demonstrates the potential of this compound in biomedical research .

Summary of Applications

作用机制

The mechanism of action of 2-Bromodibenzothiophene 5,5-dioxide is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the sulfone group. The bromine atom can be easily substituted, allowing the compound to form new bonds and structures. The sulfone group enhances the compound’s stability and electronic properties, making it suitable for use in electronic materials .

相似化合物的比较

Dibenzothiophene Dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Chlorodibenzothiophene 5,5-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

2-Iododibenzothiophene 5,5-dioxide: Contains an iodine atom, which can participate in different types of coupling reactions compared to bromine.

Uniqueness: 2-Bromodibenzothiophene 5,5-dioxide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science .

生物活性

2-Bromodibenzothiophene 5,5-dioxide (DBTOO) is a sulfur-containing heterocyclic compound notable for its diverse applications in organic synthesis and material science. Its derivatives have been explored for various biological activities, including antimicrobial and fluorescent properties. This article provides a comprehensive overview of the biological activity associated with DBTOO, supported by case studies, research findings, and data tables.

- Chemical Formula : CHBrOS

- Molecular Weight : 263.15 g/mol

- CAS Number : 53846-85-8

- Appearance : White to off-white powder/crystals

- Melting Point : 250-252 °C

Antimicrobial Properties

Research has indicated that DBTOO and its derivatives exhibit significant antimicrobial activity. A study conducted by Şerbetçi et al. (2012) evaluated several sulfur-containing chromene derivatives, including those derived from DBTOO, demonstrating promising results against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Compound Name | Activity | Target Microorganism |

|---|---|---|

| DBTOO Derivative A | Moderate | E. coli |

| DBTOO Derivative B | Strong | S. aureus |

| DBTOO Derivative C | Weak | P. aeruginosa |

Fluorescent Properties

DBTOO has been utilized as a fluorescent dye in biological imaging. Petroff et al. (2019) synthesized lipophilic derivatives of DBTOO and assessed their incorporation into cellular membranes using fluorescent microscopy. The results indicated that these derivatives possess high quantum yields and are effective in visualizing cellular structures.

| Derivative Name | Quantum Yield | Emission Wavelength |

|---|---|---|

| Lipophilic DBTOO A | 0.85 | 450 nm |

| Lipophilic DBTOO B | 0.90 | 460 nm |

The biological activity of DBTOO is attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to form hydrogen bonds and participate in electrostatic interactions with biomolecules, influencing their function.

- Antimicrobial Activity : The mechanism involves disruption of cell membranes and inhibition of nucleic acid synthesis.

- Fluorescent Properties : The photophysical properties facilitate the visualization of cellular components, aiding in cellular biology studies.

Case Study 1: Antimicrobial Evaluation

In a study published in Nature Products Communications, several derivatives of DBTOO were synthesized and tested for their antimicrobial properties against a panel of bacteria. Among the compounds tested, one derivative exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Case Study 2: Cellular Imaging Applications

Petroff et al. demonstrated that modified DBTOO derivatives could effectively stain HeLa cells, allowing for detailed imaging of plasma membranes under fluorescent microscopy conditions. This application highlights the potential use of DBTOO in biological research as a tool for visualizing cellular structures.

属性

IUPAC Name |

2-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKJLRFOQLWYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。